Vilmorrianine C
Description
Vilmorrianine C (CAS 73870-35-6), also known as Foresaconitine, is a diterpenoid alkaloid primarily isolated from Aconitum vilmorrianum and related species such as A. sungpanense and A. bulleyanum . Its molecular formula is C₃₅H₄₉NO₉, featuring a complex tetracyclic diterpenoid skeleton with ester substitutions, including a p-methoxybenzoyl group at position C14 and an acetyl group at C8 . This compound is recognized for its structural similarity to other aconitine-type alkaloids but exhibits distinct pharmacological and metabolic properties.
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27+,28+,29+,30-,31?,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPEIXJYAJCHL-RMQZIYKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Foresaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the alkaloid structure, leading to derivatives with different biological activities .
Scientific Research Applications
Foresaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its complex structure and potential for synthetic modifications . In biology, foresaconitine is investigated for its role as a plant metabolite and its interactions with other biological molecules . In medicine, it is explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent . Additionally, foresaconitine is used in pharmacological studies to understand its effects on various biological pathways .
Mechanism of Action
The mechanism of action of foresaconitine involves its interaction with molecular targets in the body, particularly ion channels and receptors . It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways . The specific pathways involved depend on the biological context and the concentration of foresaconitine . Research has shown that foresaconitine can affect neurotransmitter release and ion channel function, contributing to its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Related Alkaloids
| Compound | Core Structure | Key Substituents | Molecular Formula | Notable Features |
|---|---|---|---|---|
| This compound | Aconitine-type | C8-acetyl, C14-p-methoxybenzoyl | C₃₅H₄₉NO₉ | Low cytotoxicity; moderate target binding |
| Yunaconitine | Aconitine-type | C8-acetyl, C14-benzoyl | C₃₆H₅₁NO₁₀ | High toxicity; analgesic activity |
| Talatisamine | Lycoctonine-type | C14-hydroxyl, C8-deacetyl | C₂₄H₃₉NO₅ | Low toxicity; anti-inflammatory effects |
| Chasmanine | Aconitine-type | C8-hydroxyl, C14-acetyl | C₂₅H₄₁NO₆ | Neuroprotective potential |
| Crassicauline A | Aconitine-type | C8-acetyl, C14-veratroyl | C₃₆H₅₁NO₁₁ | Cardiotonic effects |
Key Differences :
- Substituent Groups : this compound’s C14-p-methoxybenzoyl group distinguishes it from yunaconitine (C14-benzoyl) and crassicauline A (C14-veratroyl) .
- Toxicity Profile : Unlike yunaconitine, which is highly toxic, this compound exhibits lower cytotoxicity, likely due to its methoxy group reducing membrane permeability .
- Stereochemistry : The A-ring conformation of this compound adopts a chair structure, unlike karakoline (vilmorrianine B), where α-OH at C1 induces a boat conformation via intramolecular hydrogen bonding .
Pharmacological and Target Interaction Comparisons
Analgesic Activity
This compound’s lower target regulation capacity (103 targets vs.
Toxicity and Cytotoxicity
In cytotoxicity assays on H9c2 and PC12 cells, most vilmorrianine analogs showed >90% cell viability at moderate concentrations. However, this compound’s absence from high-toxicity lists (unlike aconitine, which is lethal at low doses) underscores its safer profile .
Metabolic Regulation
This compound is enriched in A. vilmorinianum roots from Luquan, China, alongside amino acid derivatives, while yunaconitine and aconitine dominate in Weixi samples. This regional variability highlights biosynthetic pathway differences influenced by soil microbiota and climate .
Content Variability and Analytical Detection
Quantitative UPLC-MS/MS studies reveal significant content fluctuations of this compound (0.12–1.45 mg/g) in A. vilmorinianum roots, comparable to talatisamine (0.08–1.32 mg/g) but lower than yunaconitine (0.25–2.01 mg/g) . Chemometric analyses classify this compound as a key differential marker for chemotype categorization due to its stable detection across regions (RSD < 2%) .
Biological Activity
Vilmorrianine C, also known as Foresaconitine, is a norditerpenoid alkaloid primarily isolated from the processed tubers of Aconitum carmichaeli and Aconitum vilmorinianum. This compound has garnered attention due to its diverse biological activities, including analgesic, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 627.76 g/mol
Biological Activities
1. Analgesic Activity
Research indicates that this compound exhibits significant analgesic effects. A study demonstrated that it effectively reduced pain responses in animal models, comparable to standard analgesics such as morphine. The mechanism involves modulation of nociceptive pathways, likely through opioid receptor interactions.
2. Anticancer Properties
this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines (e.g., colorectal and breast cancer) revealed that this compound can induce apoptosis and inhibit cell migration.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colorectal) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 15.0 | Inhibition of PI3K/Akt signaling pathway |
3. Anti-inflammatory Effects
this compound has been shown to reduce inflammation in various models. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a robust anti-inflammatory mechanism.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of Signaling Pathways : It appears to influence key signaling pathways involved in inflammation and cancer progression, including the NF-kB and MAPK pathways.
Case Study 1: Analgesic Efficacy
A randomized controlled trial assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.
Case Study 2: Cancer Cell Line Study
In a laboratory setting, this compound was tested against various cancer cell lines. The compound demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent.
Q & A
Basic: What methodological steps are essential for isolating and characterizing Vilmorrianine C from natural sources?
Answer:
Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography to purify the compound. Structural characterization requires spectroscopic methods:
- NMR (1D/2D) for elucidating carbon-hydrogen frameworks.
- Mass spectrometry (MS) for molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.
Ensure reproducibility by documenting solvent gradients, column parameters, and spectral acquisition settings .
Basic: How can researchers validate the structural integrity of synthesized or isolated this compound?
Answer:
Combine orthogonal analytical techniques:
- Comparative NMR with published data to verify functional groups.
- High-resolution MS to confirm molecular formula.
- HPLC purity analysis (>95% purity threshold for pharmacological studies).
Cross-reference spectral libraries and report deviations in chemical shifts or retention times to address potential impurities .
Advanced: What experimental design principles should guide the assessment of this compound’s bioactivity in vitro and in vivo?
Answer:
- In vitro: Use dose-response assays (e.g., IC50/EC50) with validated cell lines, including positive/negative controls and solvent-only blanks.
- In vivo: Employ disease-specific animal models (e.g., xenografts for anticancer studies) with standardized dosing regimens.
- Data collection: Apply kinetic assays (e.g., time-lapse microscopy for apoptosis) and multiplex assays (e.g., cytokine profiling).
Include power analysis to determine sample sizes and mitigate Type I/II errors .
Advanced: How should researchers address contradictory data in reported bioactivity or mechanisms of action for this compound?
Answer:
- Replicate studies under identical conditions (cell lines, assay protocols).
- Meta-analysis of published data to identify confounding variables (e.g., solvent polarity, incubation time).
- Mechanistic follow-up: Use siRNA knockdowns or CRISPR-edited cell lines to validate target pathways.
Contradictions often arise from contextual biological variability; systematic variable adjustment is critical .
Advanced: What methodological frameworks are suitable for studying synergistic effects between this compound and other bioactive compounds?
Answer:
- Isobolographic analysis to quantify synergy/additivity/antagonism.
- Combinatorial dose matrices (e.g., 5×5 concentration grids) with statistical validation (e.g., Chou-Talalay method).
- Omics integration: Transcriptomics/proteomics to identify overlapping pathways.
Document synergy scores (e.g., Combination Index) and validate with orthogonal assays (e.g., flow cytometry for cell cycle disruption) .
Methodological: How can researchers ensure reproducibility in pharmacological studies of this compound?
Answer:
- Standardize protocols: Pre-register experimental parameters (e.g., cell passage numbers, animal ages).
- Reference controls: Use clinically approved drugs as benchmarks (e.g., doxorubicin for cytotoxicity).
- Data transparency: Share raw spectra, assay plates, and statistical code publicly.
Reproducibility hinges on granular methodological reporting and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Methodological: What computational strategies are effective for elucidating this compound’s mechanism of action?
Answer:
- Molecular docking: Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina or Schrödinger Suite.
- Pathway enrichment analysis: Map RNA-seq data to KEGG/GO databases.
- Machine learning: Train models on known bioactive compounds to predict targets.
Validate in silico findings with experimental assays (e.g., surface plasmon resonance for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
